5-(4-Methoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one is a heterocyclic compound characterized by a pyrazolidinone ring structure. This compound features two aromatic substituents: a methoxy-substituted phenyl group and a methyl-substituted phenyl group, which influence its chemical properties and biological activities. The molecular formula of this compound is , indicating the presence of two nitrogen atoms within the pyrazolidinone ring.
This compound falls under the category of pyrazolidinones, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. Pyrazolidinones have been studied for their potential applications in pharmaceuticals, particularly as non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents .
The synthesis of 5-(4-Methoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one can be achieved through several methods, with one common route involving the reaction of ethyl 4-methoxycinnamate with hydrazine monohydrate. This reaction typically occurs in ethanol at reflux temperature overnight. After cooling, the solution is concentrated under reduced pressure to yield the desired product.
Industrial production methods may involve optimizing these conditions for higher yields and purity through advanced purification techniques such as recrystallization and chromatography.
5-(4-Methoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one can undergo various chemical transformations:
The mechanism of action for 5-(4-Methoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one is primarily linked to its ability to inhibit cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins. This action results in anti-inflammatory effects, making it potentially useful in treating conditions characterized by inflammation and pain .
The logP value indicates moderate lipophilicity, which affects its bioavailability and interaction with biological membranes .
5-(4-Methoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one has several scientific uses:
The construction of the pyrazolidin-3-one core relies on convergent multistep sequences beginning with tailored carbonyl precursors. A predominant route involves Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-methylbenzaldehyde under basic conditions (KOH/ethanol), yielding the corresponding chalcone intermediate with >85% efficiency [4]. Subsequent pyrazoline ring formation employs hydrazine hydrate in refluxing acetic acid, where the α,β-unsaturated ketone undergoes regioselective nucleophilic attack. Critical to pyrazolidinone formation is the oxidative dehydrogenation step using iodobenzene diacetate (PhI(OAc)₂) in DMSO, converting the dihydropyrazole to the fully unsaturated lactam system [9]. Alternative pathways utilize hydrazone cyclization, where 4-(4-methoxyphenyl)-2-butanone reacts with 4-methylphenylhydrazine hydrochloride under acidic reflux (ethanol/HCl), directly affording the target pyrazolidinone via intramolecular N-N bond formation. This method achieves 65-70% yields but requires meticulous pH control during workup to prevent dihydropyrazole byproducts [3].
Table 1: Key Intermediates in Pyrazolidinone Synthesis
Intermediate | Synthetic Route | Function | Yield Range |
---|---|---|---|
3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Claisen-Schmidt condensation | Chalcone precursor for ring closure | 85-92% |
5-(4-Methoxyphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole | Hydrazine cyclization | Dihydro intermediate for oxidation | 75-80% |
Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate | Diethyl oxalate condensation | Carboxylate functionalization point | 68-72% |
Regioselective installation of the 4-methylphenyl and 4-methoxyphenyl groups necessitates precision catalysis. Palladium-catalyzed C-N coupling between 5-(4-methoxyphenyl)pyrazolidin-3-one and 4-bromotoluene using Pd₂(dba)₃/Xantphos achieves >90% N1-arylation at 100°C in toluene [7]. Copper(I) iodide catalysis enables direct functionalization at C4 via Ullmann-type reactions with aryl iodides, though competing O-arylation necessitates protective group strategies. For asymmetric induction, chiral phase-transfer catalysts (e.g., cinchona-derived ammonium salts) facilitate enantioselective alkylations at C4, yielding enantiomeric excesses up to 88% when using N-allyl precursors [9]. Intramolecular hydrogen bonding between the pyrazolidinone carbonyl and N2 nitrogen critically influences regiochemistry, as confirmed by X-ray crystallography showing planar conformation that sterically biases electrophilic attack toward the N1 position [9].
Table 2: Catalytic Systems for Pyrazolidinone Functionalization
Catalytic System | Reaction Type | Regioselectivity | Yield | Conditions |
---|---|---|---|---|
Pd₂(dba)₃/Xantphos/Cs₂CO₃ | N1-Arylation | Exclusive N1 bonding | 92% | Toluene, 100°C, 12h |
CuI/1,10-phenanthroline/K₂CO₃ | C4-Arylation | C4:C5 = 8:1 selectivity | 76% | DMF, 120°C, 24h |
Cinchonidinium bromide/NaOH | Enantioselective C4-allylation | 88% ee | 65% | Toluene/H₂O, 25°C, 48h |
Solvent polarity governs cyclocondensation kinetics and byproduct profiles. Non-polar solvents (toluene, xylene) enable chalcone-hydrazine cyclizations with activation energies of 45–50 kJ/mol but suffer from slow diffusion rates, requiring 12–24 h for completion [4]. Polar aprotic solvents like DMF accelerate reactions (4–6 h) but promote competitive O-alkylation, reducing pyrazolidinone yields by 15–20%. Ethanol/water mixtures (4:1 v/v) optimize both solubility and selectivity, achieving 89% conversion in 8 h at 80°C with pseudo-first-order kinetics (k = 0.18 h⁻¹) [9]. Microwave irradiation in DMSO reduces cyclization times to <30 minutes while maintaining yields >85%, attributed to enhanced molecular collision frequency. Kinetic isotope effects (kH/kD = 3.2) confirm rate-determining proton transfer during enolization, justifying base catalysts like piperidine acetate (0.5 mol%) for accelerated ring closure [4].
Scale-up beyond laboratory synthesis (>1 kg batches) employs tandem crystallization protocols to overcome purity bottlenecks. Crude reaction mixtures undergo initial solvent fractionation using heptane/ethyl acetate (7:3) to remove polymeric impurities, followed by temperature-gradient recrystallization from isopropanol (dissolution at 80°C → slow cooling to −10°C) [3]. This affords pharmaceutical-grade material (>99.5% HPLC purity) with 78% recovery, outperforming silica gel chromatography in cost efficiency. Continuous flow reactors enhance reproducibility: packed-bed columns with immobilized lipase catalysts achieve 92% conversion in hydrazinolysis steps with residence times of 8 minutes [4]. Yield optimization studies identify hydrazine stoichiometry as critical—1.2 equivalents maximizes pyrazolidinone formation while minimizing dihydropyrazole contaminants (<2%).
Sustainable methodologies minimize E-factors and toxic reagents. Mechanochemical synthesis via ball milling substitutes solvent use entirely: chalcone, hydrazine hydrate, and K₂CO₃ react quantitatively within 2 hours at room temperature, yielding pyrazolidinones with 94% efficiency and near-zero waste [7]. Photocatalytic hydrazone oxidation replaces chemical oxidants: eosin Y/blue LED systems convert dihydropyrazoles to pyrazolidinones using atmospheric oxygen, achieving 88% yields without metal residues [7]. Ethanol-water mixtures (9:1) serve as green reaction media for cyclocondensations, enabling facile solvent recovery via distillation. These innovations reduce process mass intensity (PMI) from 86 in traditional routes to <15, aligning with ACS Green Chemistry Principles [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1